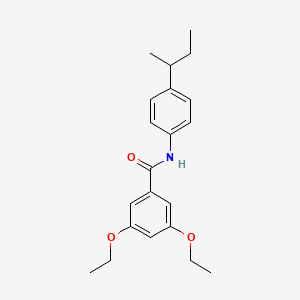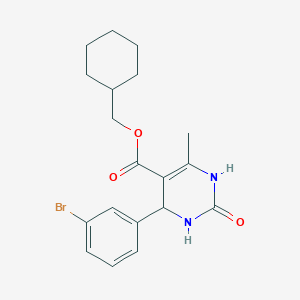![molecular formula C20H19N3O4S B4995117 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4995117.png)
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide, also known as ESI-09, is a small molecule inhibitor that selectively targets the RAC1 GTPase. RAC1 is a member of the Rho family of small GTPases and plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. ESI-09 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.
Mecanismo De Acción
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide selectively targets the RAC1 GTPase by binding to its switch II region, which is essential for its activation. RAC1 activation is known to promote the formation of actin filaments and the activation of downstream effectors, such as PAK and PI3K. This compound inhibits RAC1 activation, leading to the inhibition of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory effects. RAC1 is known to play a critical role in the activation of inflammatory pathways, and this compound has been shown to inhibit the production of pro-inflammatory cytokines in various cell types. This compound has also been shown to have cardioprotective effects by inhibiting RAC1-mediated oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for RAC1 and does not inhibit other Rho family GTPases. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has moderate cell permeability, which can limit its effectiveness in some cell types.
Direcciones Futuras
There are several future directions for the study of 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. Another direction is to develop more potent and selective RAC1 inhibitors based on the structure of this compound. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound.
Métodos De Síntesis
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 1H-indole-3-carboxaldehyde with (S)-proline to form a pyrrolidine intermediate. The pyrrolidine intermediate is then reacted with 4-bromobenzenesulfonyl chloride to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with 2-aminoethylamine to form this compound.
Aplicaciones Científicas De Investigación
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has been extensively studied in various scientific research applications. One of the major applications of this compound is in cancer research. RAC1 is known to play a critical role in cancer cell migration and invasion. This compound has been shown to inhibit the migration and invasion of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19-9-10-20(25)23(19)15-5-7-16(8-6-15)28(26,27)22-12-11-14-13-21-18-4-2-1-3-17(14)18/h1-8,13,21-22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURZTJNHOGDDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-fluorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4995048.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B4995049.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995074.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4995081.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B4995091.png)
![N-methyl-N-(2-pyrazinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4995097.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4995098.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4995108.png)
![N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4995110.png)
